methyl 2-amino-4-methyl-5-(trifluoromethyl)thiophene-3-carboxylate
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Overview
Description
Methyl 2-amino-4-methyl-5-(trifluoromethyl)thiophene-3-carboxylate: is a heterocyclic compound that belongs to the thiophene family. Thiophenes are sulfur-containing five-membered aromatic rings that are widely used in organic synthesis due to their stability and reactivity. This particular compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-4-methyl-5-(trifluoromethyl)thiophene-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-methyl-4-trifluoromethyl-5-thiazolecarboxylic acid ethyl ester.
Hydrolysis: The ester is hydrolyzed using sodium hydroxide in an aqueous solution to yield the corresponding carboxylic acid.
Amination: The carboxylic acid is then subjected to amination reactions to introduce the amino group at the 2-position of the thiophene ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-methyl-5-(trifluoromethyl)thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted thiophenes.
Scientific Research Applications
Methyl 2-amino-4-methyl-5-(trifluoromethyl)thiophene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable probe in biochemical studies, particularly in enzyme inhibition and receptor binding assays.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of methyl 2-amino-4-methyl-5-(trifluoromethyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-5-chlorothiophene-3-carboxylate
- Methyl 4-bromothiophene-3-carboxylate
- Methyl 2-(3-ethoxy-3-oxopropanamido)thiophene-3-carboxylate
Uniqueness
Methyl 2-amino-4-methyl-5-(trifluoromethyl)thiophene-3-carboxylate is unique due to the presence of the trifluoromethyl group, which significantly alters its chemical properties compared to other thiophene derivatives. This group enhances the compound’s stability, lipophilicity, and reactivity, making it particularly valuable in applications requiring these characteristics.
Properties
CAS No. |
2742652-60-2 |
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Molecular Formula |
C8H8F3NO2S |
Molecular Weight |
239.2 |
Purity |
95 |
Origin of Product |
United States |
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